4-[(5E)-5-[(5-methylthiophen-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid
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Overview
Description
4-[(5E)-5-[(5-methylthiophen-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid is a synthetic organic compound It is characterized by its complex structure, which includes a benzoic acid moiety linked to a tetrahydropyrimidinyl group with a methylthiophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5E)-5-[(5-methylthiophen-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 5-methylthiophene-2-carbaldehyde with a suitable pyrimidine derivative under acidic or basic conditions to form the intermediate. This intermediate is then reacted with 4-aminobenzoic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(5E)-5-[(5-methylthiophen-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted benzoic acid derivatives.
Scientific Research Applications
4-[(5E)-5-[(5-methylthiophen-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(5E)-5-[(5-methylthiophen-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-[(5E)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione: Similar structure but with a sulfur atom in the pyrimidine ring.
4-[(5E)-5-[(5-methylthiophen-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.
Uniqueness
4-[(5E)-5-[(5-methylthiophen-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C17H12N2O5S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[(5E)-5-[(5-methylthiophen-2-yl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid |
InChI |
InChI=1S/C17H12N2O5S/c1-9-2-7-12(25-9)8-13-14(20)18-17(24)19(15(13)21)11-5-3-10(4-6-11)16(22)23/h2-8H,1H3,(H,22,23)(H,18,20,24)/b13-8+ |
InChI Key |
MBFVAYNTFXKXKZ-MDWZMJQESA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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